N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, has shown promise in scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide typically involves the reaction of 1-phenyl-1H-pyrazole-5-carboxylic acid with 4-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in a solvent such as DMF (dimethylformamide). The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide can be compared with other pyrazole derivatives, such as:
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Known for its insecticidal activities.
5-(1-phenyl-1H-pyrazole-4-yl)nicotinamide: Similar structure but different functional groups, leading to varied biological activities.
The uniqueness of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)nicotinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62089-21-8 |
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Molecular Formula |
C21H16N4O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-(2-phenylpyrazol-3-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H16N4O/c26-21(17-5-4-13-22-15-17)24-18-10-8-16(9-11-18)20-12-14-23-25(20)19-6-2-1-3-7-19/h1-15H,(H,24,26) |
InChI Key |
HGRDNQHFRIQSAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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